molecular formula C14H15BrClN3O2 B4360605 3-(4-bromo-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide

3-(4-bromo-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide

Cat. No.: B4360605
M. Wt: 372.64 g/mol
InChI Key: KBRWDQDLKDVTKZ-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a bromine atom, a chlorinated methoxyphenyl group, and a methylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Coupling with Methoxyphenyl Group: The brominated pyrazole is coupled with 5-chloro-2-methoxyphenylamine through a nucleophilic substitution reaction.

    Amidation: Finally, the resulting intermediate is reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the nitro group (if present) on the phenyl ring can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-(4-bromo-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The brominated pyrazole ring and the chlorinated methoxyphenyl group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide
  • 3-(4-bromo-1H-pyrazol-1-yl)-N-(5-methoxy-2-methylphenyl)-2-methylpropanamide
  • 3-(4-bromo-1H-pyrazol-1-yl)-N-(5-chloro-2-ethoxyphenyl)-2-methylpropanamide

Uniqueness

The uniqueness of 3-(4-bromo-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine on the pyrazole ring and chlorine on the methoxyphenyl group differentiates it from similar compounds, potentially leading to unique reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClN3O2/c1-9(7-19-8-10(15)6-17-19)14(20)18-12-5-11(16)3-4-13(12)21-2/h3-6,8-9H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRWDQDLKDVTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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